Cas no 216367-16-7 ([1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy-)
[1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy-
- 2-(4-fluorophenyl)-5-methoxybenzoic acid
- UKLVWYMXGFTUOT-UHFFFAOYSA-N
- 216367-16-7
- DTXSID30572987
- 5-methoxy-[2-(4-fluorophenyl)] benzoic acid
- 4'-Fluoro-4-methoxybiphenyl-2-carboxylic acid
- MFCD12859272
- 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
- AKOS005821324
- 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95%
- SCHEMBL6490238
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- MDL: MFCD12859272
- Inchi: 1S/C14H11FO3/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)
- InChI Key: UKLVWYMXGFTUOT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(=CC=1C(=O)O)OC
Computed Properties
- Exact Mass: 246.06923
- Monoisotopic Mass: 246.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
[1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001646-250mg |
4'-Fluoro-4-methoxybiphenyl-2-carboxylic acid |
216367-16-7 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A011001646-500mg |
4'-Fluoro-4-methoxybiphenyl-2-carboxylic acid |
216367-16-7 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A011001646-1g |
4'-Fluoro-4-methoxybiphenyl-2-carboxylic acid |
216367-16-7 | 97% | 1g |
$1445.30 | 2023-09-02 | |
| abcr | AB326085-5g |
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95%; . |
216367-16-7 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB326085-5 g |
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95%; . |
216367-16-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
[1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- Suppliers
[1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy-
Comprehensive Overview of [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- (CAS No. 216367-16-7)
The compound [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- (CAS No. 216367-16-7) is a biphenyl derivative with significant applications in pharmaceutical and material sciences. Its unique structure, featuring a fluoro and methoxy substitution, makes it a valuable intermediate in organic synthesis. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and functional materials. This article delves into its properties, applications, and relevance to current scientific trends.
One of the key features of [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- is its role as a building block in medicinal chemistry. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups enhances its reactivity, enabling the synthesis of diverse bioactive molecules. Recent studies highlight its utility in developing kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies in healthcare.
In addition to pharmaceutical applications, this compound is gaining attention in material science. Its biphenyl core contributes to π-conjugation, making it suitable for organic electronics such as OLEDs and photovoltaic devices. With the rise of green chemistry, researchers are exploring eco-friendly synthesis routes for [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy-, addressing sustainability concerns in chemical manufacturing.
The synthesis of CAS No. 216367-16-7 typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the biphenyl framework. Advanced techniques like microwave-assisted synthesis have improved yields and reduced reaction times, catering to the need for efficient production methods. Analytical characterization using NMR, HPLC, and mass spectrometry ensures high purity, critical for its end-use applications.
From a commercial perspective, the demand for 4'-fluoro-4-methoxybiphenyl-2-carboxylic acid is driven by its versatility. Suppliers and manufacturers are focusing on custom synthesis and bulk production to meet the needs of academic and industrial clients. Quality control and regulatory compliance, such as REACH and GMP, are prioritized to ensure safety and performance standards.
Looking ahead, the compound's potential in AI-driven drug discovery and smart materials positions it at the forefront of innovation. As researchers uncover new applications, [1,1'-Biphenyl]-2-carboxylic acid, 4'-fluoro-4-methoxy- will continue to play a pivotal role in advancing science and technology. This overview underscores its importance and encourages further exploration in multidisciplinary fields.
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